Eltrombopag
Overview
Description
Eltrombopag is an orally bioavailable small molecule that acts as a thrombopoietin receptor agonist. It is primarily used to treat conditions such as idiopathic thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . This compound stimulates the production of platelets in the bone marrow, thereby reducing the risk of bleeding and bruising associated with low platelet counts .
Mechanism of Action
Target of Action
Eltrombopag is a small-molecule thrombopoietin receptor agonist . Its primary target is the thrombopoietin receptor (TPO-receptor or c-MPL) . The TPO-receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
This compound interacts with the transmembrane domain of the human TPO-receptor . Instead, it stimulates the phosphorylation of STAT and JAK , which are key signaling molecules in the JAK-STAT signaling pathway. This pathway is essential for many processes, including cell proliferation, differentiation, cell migration, and apoptosis.
Biochemical Pathways
This compound’s interaction with the TPO-receptor leads to the activation of the JAK-STAT signaling pathway . This pathway plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
This compound is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound, while UGT1A1 and UGT1A3 are responsible for its glucuronidation .
This compound’s pharmacokinetics were found to be dose-proportional over a dose range of 5–75 mg . A study on healthy Chinese subjects revealed that sex and genetic polymorphisms significantly influenced the pharmacokinetic variability of this compound . Female subjects exhibited a significantly increased mean maximum plasma concentration and significantly decreased apparent clearance compared to male subjects .
Result of Action
This compound promotes human megakaryocyte differentiation and platelet production in a dose-dependent manner . These effects are accompanied by increased phosphorylation of AKT and ERK1/2 signaling molecules . It has been shown to produce a rapid and sustainable increase in platelet counts that significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) .
Action Environment
Environmental factors such as the presence of inflammatory conditions can influence the action of this compound. For instance, under inflammatory conditions mediated by IFN-γ, this compound maintains human hematopoietic stem and progenitor cells . It has been suggested that this compound may exert a beneficial effect on HSCs recovery by yet unexplored ways .
Biochemical Analysis
Biochemical Properties
Eltrombopag interacts with the transmembrane domain of the human thrombopoietin receptor . It stimulates STAT and JAK phosphorylation . Unlike recombinant thrombopoietin or romiplostim, this compound does not activate the AKT pathway . It also binds to metal ions, particularly iron (III), which could be a result of chelation of metal ions .
Cellular Effects
This compound has been shown to progressively mobilize cellular iron from hepatocyte, cardiomyocyte, and pancreatic cell lines, rapidly decreasing intracellular reactive oxygen species (ROS) and also restoring insulin secretion in pancreatic cells . It also maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .
Molecular Mechanism
This compound has a unique mechanism of action. It binds to a transmembrane region of the thrombopoietin receptor that is distant from the thrombopoietin binding site . As such, this compound may confer synergistic effects with endogenous thrombopoietin rather than competing for binding . It also induces activation of the thrombopoietin receptor and downstream signaling in a distinct manner to thrombopoietin .
Temporal Effects in Laboratory Settings
This compound has shown to have temporal effects in laboratory settings. For instance, clinically achievable concentrations (1 µM) progressively mobilized cellular iron from various cell lines . The median response time was 14 days . Long-term use of this compound for bone marrow failure depletes total body iron .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, it has been shown to inhibit lung and lymph node metastasis in animal tumor metastasis models .
Metabolic Pathways
This compound is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound. UGT1A1 and UGT1A3 are responsible for the glucuronidation of this compound .
Transport and Distribution
Peak absorption of this compound occurs around 2-6 hours following oral administration, and the total oral absorption of drug-related material following a 75 mg dose was estimated to be at least 52% .
Subcellular Localization
Specific studies on the subcellular localization of this compound were not found. It is known that this compound interacts with the transmembrane domain of the human thrombopoietin receptor , suggesting its localization at the cell membrane where the receptor is located.
Preparation Methods
The synthesis of eltrombopag involves several key steps:
Condensation Cyclization: The intermediate formed in the previous step undergoes a condensation cyclization reaction with 3,4-dimethylphenylhydrazine to yield this compound.
This process is noted for its simplicity, cost-effectiveness, and environmental friendliness, making it suitable for industrial production .
Chemical Reactions Analysis
Eltrombopag undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized by enzymes such as CYP1A2 and CYP2C8.
Conjugation: It can also undergo conjugation with glucuronic acid, glutathione, or cysteine.
Common reagents used in these reactions include oxidizing agents and conjugating agents. The major products formed from these reactions are oxidized and conjugated derivatives of this compound .
Scientific Research Applications
Eltrombopag has a wide range of scientific research applications:
Comparison with Similar Compounds
Eltrombopag is compared with other thrombopoietin receptor agonists such as romiplostim and hetrombopag:
This compound’s unique binding site and mechanism of action make it distinct from these other compounds, offering different therapeutic benefits and applications .
References
Properties
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057753 | |
Record name | Eltrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |
Record name | Eltrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor. Eltrombopag is a stimulator of STAT and JAK phosphorylation. Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way. It should be noted that when given to patients with aplastic anemia, other lineages besides platelet count were increased, suggesting that either eltrombopag enhanced the effect of TPO in vivo; or there is a yet uncovered mechanism of action at work., Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO)-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor and initiates signaling cascades that induce proliferation and differentiation from bone marrow progenitor cells. | |
Record name | Eltrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eltrombopag | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange solid | |
CAS No. |
496775-61-2 | |
Record name | Eltrombopag [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eltrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTROMBOPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eltrombopag | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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